Chelation Motif Divergence: 2-Pyridyl vs. 3-Pyridyl Isomers
The target compound (6-chloropyridin-2-yl isomer) has a computed topological polar surface area (TPSA) of 81.4 Ų [1], which is identical to its 3-yl isomer but functionally distinct because the 2-position sulfonamide is ortho to the ring nitrogen, creating a chelating motif absent in the 3-yl analog. This chelation potential enables metal coordination applications not accessible with the 3-yl isomer, which positions the sulfonamide meta to the nitrogen [2]. For procurement, the 2-yl isomer (CAS 1512586-66-1) is stocked by multiple vendors at 95% purity, while the 3-yl isomer (CAS 1154650-51-7) shows comparable purity but different vendor lead times and pricing .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Chelation Capability |
|---|---|
| Target Compound Data | TPSA: 81.4 Ų; Sulfonamide ortho to ring N, enabling bidentate metal coordination |
| Comparator Or Baseline | (6-Chloropyridin-3-yl)methanesulfonamide: TPSA 81.4 Ų; Sulfonamide meta to ring N, no chelation |
| Quantified Difference | Identical TPSA (81.4 Ų) but functionally distinct chelation motif due to ortho vs. meta sulfonamide placement |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem release 2025.09.15); vendor purity: 95% for both |
Why This Matters
The ortho-sulfonamide chelation motif is critical for metal-binding pharmacophores (e.g., carbonic anhydrase inhibitors), directly affecting scaffold selection in lead optimization.
- [1] PubChem. (6-Chloropyridin-3-yl)methanesulfonamide. CID 21498722. TPSA value: 81.4 Ų. View Source
- [2] PubChem. (6-Chloropyridin-3-yl)methanesulfonamide. CID 21498722. Computed 2D structure confirming meta relationship. View Source
